2-Fluoro-3-methylphenylboronic acid

Vue d'ensemble

Description

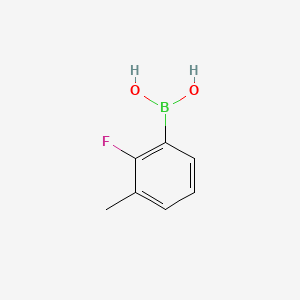

2-Fluoro-3-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the second position and a methyl group at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the reaction of 2-fluoro-3-methylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-3-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including 2-fluoro-3-methylphenylboronic acid, in the treatment of cancer. Boronic acids can act as proteasome inhibitors, a mechanism exemplified by the FDA-approved drug bortezomib. Research indicates that modifications to boronic acid structures can enhance their selectivity and potency against cancer cell lines. For instance, compounds derived from this compound have shown promising results against prostate cancer cell lines such as LAPC-4 and PC-3 .

Case Study: Prostate Cancer Treatment

- Objective : To investigate the antiproliferative activity of boronic acid derivatives.

- Methodology : A series of compounds were synthesized and tested against various cancer cell lines.

- Results : Compounds with fluorine substitutions exhibited increased activity compared to their non-fluorinated counterparts. The introduction of a boronic acid moiety improved binding affinity to androgen receptors, suggesting a potential for developing new antiandrogens .

Drug Design and Development

2. Bioisosteric Replacement

The ability of boronic acids to replace functional groups in existing drugs has been explored extensively. The incorporation of this compound into drug design can modify pharmacokinetic properties and enhance therapeutic efficacy. For example, replacing nitro groups with boronic acids has been shown to maintain or improve biological activity while reducing toxicity .

Case Study: Flutamide Derivatives

- Objective : To design new antiandrogen agents by replacing nitro groups with boronic acids.

- Methodology : Molecular docking studies coupled with synthesis were employed to evaluate new compounds.

- Results : Certain derivatives demonstrated significant activity against prostate cancer cells, indicating that boronic acids can serve as effective bioisosteres for enhancing drug performance .

Material Science Applications

3. Synthesis of Advanced Materials

Boronic acids are also essential in materials science, particularly in the synthesis of polymers and nanomaterials through Suzuki-Miyaura coupling reactions. The unique reactivity of this compound allows for the creation of complex organic frameworks that can be utilized in sensors and electronic devices.

| Application | Description |

|---|---|

| Polymer Synthesis | Used to create conductive polymers via cross-coupling reactions. |

| Sensor Development | Boron-containing compounds serve as sensitive detection agents for various analytes. |

| Nanomaterials | Facilitates the formation of nanostructures with tailored properties for specific applications. |

Mécanisme D'action

The primary mechanism of action for 2-Fluoro-3-methylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- 3-Fluoro-2-methylphenylboronic acid

- 2-Fluoro-3-methoxyphenylboronic acid

Comparison: 2-Fluoro-3-methylphenylboronic acid is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to phenylboronic acid, the presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it more suitable for certain synthetic applications .

Activité Biologique

2-Fluoro-3-methylphenylboronic acid is an organoboron compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can influence various biological processes. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and synthesis.

- Molecular Formula : C7H8BFO2

- Molecular Weight : 155.95 g/mol

- Structure : The compound features a boronic acid functional group attached to a fluorinated phenyl ring, which is crucial for its reactivity and biological interactions.

Binding Interactions

Boronic acids can interact with biological molecules through the formation of covalent bonds with hydroxyl groups present in sugars and glycoproteins. This property is particularly relevant for this compound, as it may affect enzyme function and cellular signaling pathways.

- Glycoprotein Interactions : Research indicates that boronic acids can bind to glycoproteins, potentially modulating their activity. This interaction is significant in the context of diseases where glycoprotein function is altered, such as cancer and diabetes .

Enzyme Inhibition

Studies have shown that boronic acids can act as inhibitors for specific enzymes by modifying their active sites. For instance, they may inhibit proteases or other enzymes involved in metabolic pathways.

- Case Study : A study demonstrated that related boronic acids could inhibit serine proteases by forming stable complexes with the enzyme's active site. This suggests that this compound could exhibit similar inhibitory effects .

Drug Development

The unique reactivity of this compound makes it a valuable building block in the synthesis of various biologically active compounds. Its applications include:

- Synthesis of Anticancer Agents : The compound has been utilized in the development of inhibitors targeting cancer-related pathways, particularly those involving glycosylation processes .

- Therapeutic Agents for Diabetes : Due to its ability to interact with glucose transporters, there is potential for developing diabetes medications that leverage this interaction .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-3-methylphenylboronic acid | Similar fluorinated structure | Potential enzyme inhibitor |

| 2-Fluoro-3-methoxypyridine-4-boronic acid | Pyridine ring instead of phenyl | Different biological profile |

| 3-Acrylamidophenylboronic acid | Acrylamide functional group | Useful in polymer applications |

This table highlights the diversity among boronic acids and their varying biological activities based on structural modifications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Preparation of Boronate Esters : Utilizing pinacol or other alcohols to stabilize the boron center.

- Fluorination Reaction : Introducing the fluorine atom through electrophilic fluorination techniques.

- Purification : Employing chromatographic methods to isolate the desired product with high purity.

These methods allow for efficient production of the compound in laboratory settings, facilitating further research into its biological applications .

Propriétés

IUPAC Name |

(2-fluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHQHYJZLSODOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585935 | |

| Record name | (2-Fluoro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762287-58-1 | |

| Record name | 2-Fluoro-3-methylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762287-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-3-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.